
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-methylbenzamide, also known as HM-3, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. HM-3 is a selective and potent inhibitor of a protein called poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair and maintenance.
作用机制
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-methylbenzamide binds to the catalytic domain of PARP and inhibits its activity, thereby preventing the repair of damaged DNA. This leads to the accumulation of DNA damage and ultimately results in cell death. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-methylbenzamide has been shown to be selective for PARP and does not inhibit other proteins involved in DNA repair, making it a valuable tool for studying the role of PARP in various biological processes.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-methylbenzamide has been shown to have several biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of inflammatory responses. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-methylbenzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential therapeutic agent for cancer treatment.
实验室实验的优点和局限性
One of the main advantages of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-methylbenzamide is its specificity for PARP, which allows for the selective inhibition of PARP activity without affecting other proteins involved in DNA repair. This makes N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-methylbenzamide a valuable tool for studying the role of PARP in various biological processes. However, one of the limitations of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-methylbenzamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
未来方向
There are several future directions for the use of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-methylbenzamide in scientific research. One potential application is in the development of novel cancer therapies. PARP inhibitors, including N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-methylbenzamide, have shown promise in the treatment of several types of cancer, including breast, ovarian, and prostate cancer. Another potential application is in the study of neurodegenerative disorders, as PARP has been implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Additionally, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-methylbenzamide could be used to study the role of PARP in the immune system and in the modulation of inflammatory responses. Overall, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-methylbenzamide has the potential to be a valuable tool for studying the role of PARP in various biological processes and for the development of novel therapeutic agents.
合成方法
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-methylbenzamide involves several steps, including the reaction of 3,4-dimethoxy-N-methylbenzamide with 2-chloro-7-methylquinoline, followed by the addition of sodium hydroxide and the subsequent isolation and purification of the product. The final compound is a white crystalline powder with a molecular weight of 365.4 g/mol.
科学研究应用
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-methylbenzamide has been used extensively in scientific research to investigate the role of PARP in various biological processes. PARP is involved in DNA repair, cell death, and inflammation, and its dysregulation has been implicated in several diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-methylbenzamide has been shown to be a potent inhibitor of PARP and has been used to study the effects of PARP inhibition on various cellular processes.
属性
IUPAC Name |
3,4-dimethoxy-N-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-13-5-6-14-10-16(20(24)22-17(14)9-13)12-23(2)21(25)15-7-8-18(26-3)19(11-15)27-4/h5-11H,12H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGUIOVKRRMIKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C)C(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

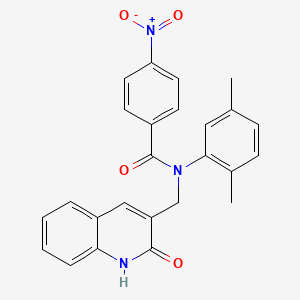

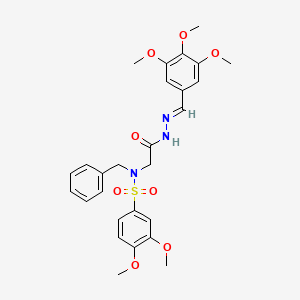
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide](/img/structure/B7685577.png)
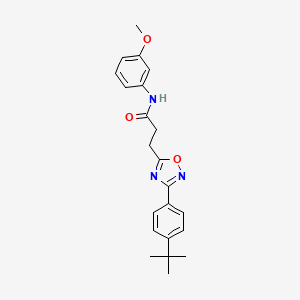
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7685579.png)
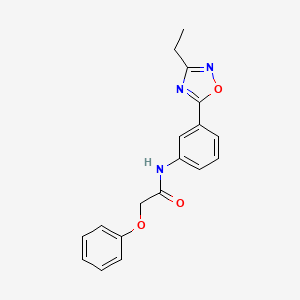
![4-((6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7685593.png)
![1-[(4-Methoxyphenyl)methoxy]butan-2-amine hydrochloride](/img/no-structure.png)
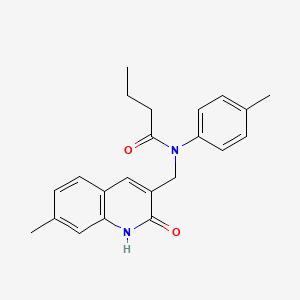
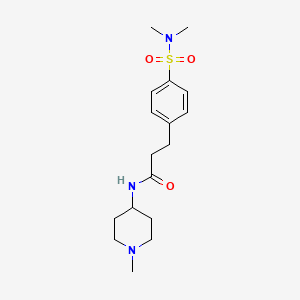
![3,4-dimethoxy-N'-[(E)-[3-(prop-2-en-1-yloxy)phenyl]methylidene]benzohydrazide](/img/structure/B7685632.png)

